

Spectroscopic Characterization of 3,4-dimethoxy-N-methylbenzamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	3,4-dimethoxy-N-methylbenzamide
CAS No.:	60028-86-6
Cat. No.:	B184491

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This technical guide provides an in-depth analysis of the spectroscopic data for **3,4-dimethoxy-N-methylbenzamide** (CAS No. 20310-56-7), a substituted aromatic amide of interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this compound through modern spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just the data, but also the rationale behind the spectral interpretations and experimental methodologies.

Introduction

3,4-dimethoxy-N-methylbenzamide belongs to the benzamide class of compounds, which are integral scaffolds in numerous pharmaceuticals. The presence of the dimethoxy-substituted benzene ring and the N-methylamide group imparts specific electronic and steric properties that influence its chemical reactivity and biological activity. Accurate and unambiguous

structural confirmation is the cornerstone of any chemical research, particularly in the development of new chemical entities. This guide provides a detailed spectroscopic roadmap for the characterization of this molecule.

Caption: Molecular structure of **3,4-dimethoxy-N-methylbenzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ^1H and ^{13}C nuclei, we can map the connectivity and stereochemistry of the molecule.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is as follows:

- **Sample Preparation:** Accurately weigh 5-10 mg of purified **3,4-dimethoxy-N-methylbenzamide** for ^1H NMR (20-50 mg for ^{13}C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.[\[1\]](#)[\[2\]](#)
- **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer for data acquisition.
- **^1H NMR Acquisition:**
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize homogeneity.
 - Acquire the spectrum using a 30-45 degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are sufficient for a good signal-to-noise ratio.[\[2\]](#)
- **^{13}C NMR Acquisition:**
 - Use the same sample after ^1H NMR acquisition.
 - Acquire a proton-decoupled spectrum.

- Employ a 30-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A significantly larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.[1]
- Data Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID).
 - Phase and baseline correct the spectrum.
 - Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm) or the residual solvent peak (e.g., CDCl_3 at δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).[3]
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

^1H NMR Spectral Data and Interpretation

While a dedicated spectrum for **3,4-dimethoxy-N-methylbenzamide** is not readily available in public databases, we can predict the spectrum with high accuracy based on data from closely related structures, such as 3,4-dimethoxybenzoic acid (veratric acid) and other N-methylbenzamides.[4][5]

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.4-7.6	Multiplet	2H	Aromatic-H (H-2, H-6)	These protons are ortho to the electron-withdrawing amide group and are expected to be the most deshielded of the aromatic protons.
~6.9	Doublet	1H	Aromatic-H (H-5)	This proton is ortho to one methoxy group and meta to the amide, leading to an intermediate chemical shift.
~3.9	Singlet	6H	Methoxy (-OCH ₃)	The two methoxy groups are expected to be chemically equivalent and will appear as a single sharp peak.
~3.0	Doublet (or broad singlet)	3H	N-Methyl (-NCH ₃)	The N-methyl protons will appear as a doublet due to coupling with the amide N-H proton. Rotational

restriction around the C-N amide bond can lead to peak broadening.

-6.5 (broad)

Broad Singlet

1H

Amide (N-H)

The amide proton is typically broad and its chemical shift is highly dependent on solvent and concentration.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The predicted chemical shifts are based on the analysis of substituted benzamides and benzenes.

[6]

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~168	C=O (Amide Carbonyl)	The carbonyl carbon of the amide is significantly deshielded.
~151	Aromatic C-O (C-4)	Aromatic carbon attached to the methoxy group, deshielded by the oxygen atom.
~148	Aromatic C-O (C-3)	Aromatic carbon attached to the methoxy group, deshielded by the oxygen atom.
~127	Aromatic C-H (C-1)	Quaternary aromatic carbon attached to the amide group.
~120	Aromatic C-H (C-6)	Aromatic carbon ortho to the amide group.
~111	Aromatic C-H (C-5)	Aromatic carbon shielded by the ortho methoxy group.
~110	Aromatic C-H (C-2)	Aromatic carbon shielded by the meta methoxy group.
~56	Methoxy (-OCH ₃)	The carbons of the two methoxy groups are expected to be equivalent.
~27	N-Methyl (-NCH ₃)	The N-methyl carbon is in the typical range for such groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol for IR Spectroscopy

- **Sample Preparation:** The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. For the ATR method, a small amount of the solid sample is placed directly on the ATR crystal.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum is recorded first and automatically subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The expected IR absorption bands for **3,4-dimethoxy-N-methylbenzamide** are based on characteristic frequencies for substituted amides and aromatic ethers.

Wavenumber (cm^{-1})	Vibrational Mode	Functional Group
~3300	N-H Stretch	Amide
~3050	C-H Stretch	Aromatic
~2950	C-H Stretch	Aliphatic (CH_3)
~1640	C=O Stretch (Amide I)	Amide
~1550	N-H Bend (Amide II)	Amide
~1600, ~1500, ~1450	C=C Stretch	Aromatic Ring
~1250	C-O Stretch	Aryl Ether
~1140	C-O Stretch	Aryl Ether
~850-800	C-H Bend (out-of-plane)	Substituted Aromatic

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Experimental Protocol for Mass Spectrometry

- **Sample Preparation:** A dilute solution of the compound is prepared in a suitable volatile solvent like methanol or acetonitrile.
- **Instrumentation:** An Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer is commonly used.
- **Data Acquisition:**
 - **ESI:** The sample solution is infused into the ESI source. The mass spectrum is acquired in positive ion mode to observe the protonated molecule $[M+H]^+$.
 - **EI:** The sample is introduced into the ion source where it is bombarded with high-energy electrons, causing ionization and fragmentation.

Mass Spectrometry Data and Interpretation

- **Molecular Ion:** The exact mass of **3,4-dimethoxy-N-methylbenzamide** ($C_{10}H_{13}NO_3$) is 195.0895 g/mol. In ESI-MS, the most prominent peak would be the protonated molecule $[M+H]^+$ at m/z 196.0973. In EI-MS, the molecular ion peak $[M]^+$ should be observed at m/z 195.
- **Key Fragmentation Pathways:** The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would involve the loss of the N-methyl group, the methoxy groups, and cleavage of the amide bond.



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Caption: Proposed key fragmentation pathways for **3,4-dimethoxy-N-methylbenzamide** in EI-MS.

Predicted Key Fragments:

m/z	Proposed Fragment	Loss
195	$[\text{C}_{10}\text{H}_{13}\text{NO}_3]^+$	Molecular Ion
164	$[\text{C}_9\text{H}_{10}\text{NO}_2]^+$	Loss of a methoxy radical ($\bullet\text{OCH}_3$)
136	$[\text{C}_8\text{H}_{10}\text{NO}]^+$	Loss of carbon monoxide (CO) from m/z 164
108	$[\text{C}_7\text{H}_8\text{O}]^+$	Loss of carbon monoxide (CO) from m/z 136
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation

Conclusion

The comprehensive analysis of ^1H NMR, ^{13}C NMR, IR, and MS data provides a robust framework for the structural confirmation of **3,4-dimethoxy-N-methylbenzamide**. While direct experimental spectra for this specific compound are not widely published, a combination of data from closely related analogues and fundamental spectroscopic principles allows for a confident and detailed characterization. The methodologies and interpretations presented in this guide serve as a valuable resource for scientists engaged in the synthesis, quality control, and further investigation of this and similar molecules.

References

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